benzyl 2-[(2S)-2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-[(2S)-2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate is a useful research compound. Its molecular formula is C31H42N4O7 and its molecular weight is 582.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) is an essential area in asymmetric organic synthesis. This process utilizes chiral catalysts for the asymmetric resolution of racemic compounds, providing high enantioselectivity and yield for both products and recovered starting materials. Such methodologies are crucial for the synthesis of chiral compounds, which have significant implications in drug development and other areas of chemical synthesis (Pellissier, 2011).
Environmental Impact of Synthetic Phenolic Antioxidants
Research into the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) highlights the importance of understanding chemical impacts beyond their intended applications. SPAs, such as BHT and DBP, are widely used in industrial products but have been detected in various environmental matrices and human samples. Their transformation products and potential for bioaccumulation necessitate further studies on their environmental behaviors and toxicity (Liu & Mabury, 2020).
Advanced Oxidation Processes for Environmental Remediation
The degradation of pollutants using advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on compounds like acetaminophen (ACT) reveal the generation of various by-products through AOPs, their biotoxicity, and proposed degradation pathways. This research aids in the development of more efficient methods for the removal of recalcitrant compounds from water, contributing to water purification and environmental protection efforts (Qutob et al., 2022).
Exploration of Copper-containing Monooxygenases
Investigations into the mechanism of O-atom transfer catalysis by copper-containing monooxygenases and their biomimetic models provide insights into the enzymatic and synthetic applications of such reactions. These studies contribute to the understanding of biochemical processes and the development of synthetic methodologies mimicking enzymatic functions, which have applications in organic synthesis and potential therapeutic interventions (Blain et al., 2002).
Properties
IUPAC Name |
benzyl 2-[[(2S)-4-methyl-2-[[(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNFDHXFLQGQN-LOSJGSFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.